C22 dihydroceramide synthesis occurs through the action of dihydroceramide synthases, which catalyze the condensation of sphinganine (a base structure) with fatty acyl-CoA. The synthesis can be achieved via de novo pathways or through the hydrolysis of ceramides:
The reaction can be represented as follows:
C22 dihydroceramide consists of a long hydrophobic tail derived from behenic acid (C22) and a sphinganine backbone. The structure features:
The molecular structure can be depicted as follows:
This structure contributes to its hydrophobic nature and influences its interactions within biological membranes.
C22 dihydroceramide participates in several biochemical reactions:
The mechanism of action for C22 dihydroceramide primarily involves its role as a signaling molecule in apoptosis and cell stress responses:
Research indicates that elevated levels of C22 dihydroceramide correlate with cytotoxic effects in T-cell acute lymphoblastic leukemia cell lines, emphasizing its role in cancer biology .
The physical and chemical properties of C22 dihydroceramide include:
These properties influence its behavior in biological systems and its application in research.
C22 dihydroceramide has several scientific applications:
C22 Dihydroceramide, systematically named N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)-heptadecyl]-docosanamide (CAS 147492-65-7), is a bioactive sphingolipid species characterized by a saturated sphingoid backbone. Its molecular formula is C~40~H~81~NO~3~, with a molecular weight of 624.08 g/mol [3]. Structurally, it consists of a 22-carbon saturated fatty acyl chain (docosanamide) linked via an amide bond to a sphinganine base (1,3-dihydroxy-2-aminoheptadecane). The defining structural feature differentiating dihydroceramides from canonical ceramides is the absence of the 4,5-trans double bond in the sphingoid backbone. This saturation confers greater oxidative stability compared to unsaturated ceramides and influences molecular packing and membrane fluidity [7] [3]. The sphinganine base possesses two chiral centers (C1 and C2), with the naturally occurring isomer exhibiting D-erythro (1S,2R) stereochemistry. This stereospecificity is crucial for its biological recognition and metabolic processing [7].
Table 1: Structural Features of C22 Dihydroceramide
Characteristic | Description |
---|---|
Systematic Name | N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)-heptadecyl]-docosanamide |
Molecular Formula | C~40~H~81~NO~3~ |
Molecular Weight | 624.08 g/mol |
CAS Number | 147492-65-7 |
Fatty Acyl Chain | Docosanoyl (C22:0) - saturated |
Sphingoid Base | Sphinganine (d18:0) - saturated |
Key Functional Groups | Primary hydroxyl group (C1), secondary hydroxyl group (C3), amide bond |
Stereochemistry | D-erythro (1S,2R) |
C22 Dihydroceramide occupies a pivotal position within the sphingolipid metabolic network, acting as a committed intermediate in the de novo biosynthesis pathway. Its generation and utilization involve specific enzymatic reactions:
Table 2: Enzymatic Specificity in C22 Dihydroceramide Metabolism
Enzyme | Role Regarding C22 Dihydroceramide | Specificity Notes |
---|---|---|
Ceramide Synthase 2 (CerS2) | Primary synthase for very long-chain dihydroceramides | Prefers acyl-CoAs C20-C26; Generates C22 dihydroceramide |
Ceramide Synthase 4 (CerS4) | Contributes to C18-C20 dihydroceramide synthesis | Generates C18 and C20 dihydroceramides; May contribute to C22 |
Dihydroceramide Desaturase (Degs1) | Converts C22 Dihydroceramide to C22 Ceramide | Acts on multiple dihydroceramide species; Target of inhibitors |
Sphingomyelin Synthases (SMS1/2) | Incorporates dihydroceramide into dihydrosphingomyelin | Substrate specificity includes dihydroceramides |
Glucosylceramide Synthase (GCS) | Incorporates dihydroceramide into dihydroglucosylceramide | Broad substrate specificity |
Research on C22 Dihydroceramide has evolved from initial biochemical characterization to understanding its specific biological functions, driven by analytical and pharmacological advancements:
Table 3: Evolution of Key Research Focus Areas for C22 Dihydroceramide
Time Period | Primary Research Focus | Key Methodological Advancements | Seminal Findings |
---|---|---|---|
1980s-1990s | Identification & Quantification | HPLC separation; Early Mass Spectrometry | Identification of dihydroceramides as ubiquitous intermediates; Development of quantitative methods |
2000-2010 | Bioactivity vs. Inertness Debate | Degs1 Inhibitors (e.g., 4-HPR, GT-11); Genetic knockdown | Dihydroceramide accumulation linked to autophagy, ER stress, and cell death distinct from ceramide |
2010-2020 | Chain-Length Specificity & Disease Links | Advanced Lipidomics (UHPLC-MS/MS); Population studies | C22 Dihydroceramide accumulation in metabolic diseases; Species-specific cytotoxicity mechanisms identified |
2020-Present | Therapeutic Targeting & Microbiome-Host Interplay | Bacterial SPT mutants; Spatial lipidomics; Single-cell approaches | Role of dihydroceramides in cancer therapy; Gut microbiome-derived SLs impact host C22 metabolism |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: